Cas no 2172436-32-5 (5-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-4-methylpentanoic acid)

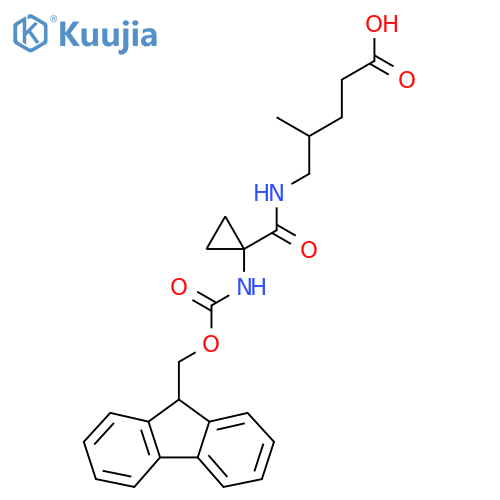

2172436-32-5 structure

商品名:5-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-4-methylpentanoic acid

5-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-4-methylpentanoic acid 化学的及び物理的性質

名前と識別子

-

- EN300-1514401

- 2172436-32-5

- 5-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-4-methylpentanoic acid

- 5-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-4-methylpentanoic acid

-

- インチ: 1S/C25H28N2O5/c1-16(10-11-22(28)29)14-26-23(30)25(12-13-25)27-24(31)32-15-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,16,21H,10-15H2,1H3,(H,26,30)(H,27,31)(H,28,29)

- InChIKey: FENKDVAGJQLIOP-UHFFFAOYSA-N

- ほほえんだ: O=C(C1(CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NCC(C)CCC(=O)O

計算された属性

- せいみつぶんしりょう: 436.19982200g/mol

- どういたいしつりょう: 436.19982200g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 32

- 回転可能化学結合数: 10

- 複雑さ: 684

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 105Ų

5-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-4-methylpentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1514401-0.25g |

5-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-4-methylpentanoic acid |

2172436-32-5 | 0.25g |

$972.0 | 2023-08-31 | ||

| Enamine | EN300-1514401-10.0g |

5-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-4-methylpentanoic acid |

2172436-32-5 | 10g |

$14487.0 | 2023-06-05 | ||

| Enamine | EN300-1514401-5g |

5-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-4-methylpentanoic acid |

2172436-32-5 | 5g |

$3065.0 | 2023-08-31 | ||

| Enamine | EN300-1514401-2.5g |

5-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-4-methylpentanoic acid |

2172436-32-5 | 2.5g |

$2071.0 | 2023-08-31 | ||

| Enamine | EN300-1514401-10g |

5-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-4-methylpentanoic acid |

2172436-32-5 | 10g |

$4545.0 | 2023-08-31 | ||

| Enamine | EN300-1514401-0.05g |

5-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-4-methylpentanoic acid |

2172436-32-5 | 0.05g |

$888.0 | 2023-08-31 | ||

| Enamine | EN300-1514401-0.1g |

5-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-4-methylpentanoic acid |

2172436-32-5 | 0.1g |

$930.0 | 2023-08-31 | ||

| Enamine | EN300-1514401-5.0g |

5-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-4-methylpentanoic acid |

2172436-32-5 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1514401-1.0g |

5-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-4-methylpentanoic acid |

2172436-32-5 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1514401-0.5g |

5-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-4-methylpentanoic acid |

2172436-32-5 | 0.5g |

$1014.0 | 2023-08-31 |

5-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-4-methylpentanoic acid 関連文献

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

2172436-32-5 (5-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-4-methylpentanoic acid) 関連製品

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量